molecular formula C16H15NO4 B12666132 (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one CAS No. 84116-46-1

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one

Numéro de catalogue: B12666132
Numéro CAS: 84116-46-1
Poids moléculaire: 285.29 g/mol
Clé InChI: WJZVCRUPHQAKSZ-IPOQPSJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5α)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one (CAS 33522-95-1) is a morphinan derivative characterized by a 4,5-epoxy ring, hydroxyl groups at positions 3 and 14, and a ketone at position 6. Its molecular formula is C₁₆H₁₇NO₄, and it is structurally related to opioid receptor ligands such as morphine, naloxone, and naltrexone . The compound lacks the 17-alkyl/aryl substituents seen in many clinically used opioids, which may influence its receptor binding and pharmacological activity.

Propriétés

Numéro CAS

84116-46-1

Formule moléculaire

C16H15NO4

Poids moléculaire

285.29 g/mol

Nom IUPAC

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C16H15NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-4,11,14,17-18,20H,5-7H2/t11-,14+,15+,16-/m1/s1

Clé InChI

WJZVCRUPHQAKSZ-IPOQPSJVSA-N

SMILES isomérique

C1CN[C@@H]2CC3=C4[C@@]15[C@]2(C=CC(=O)[C@@H]5OC4=C(C=C3)O)O

SMILES canonique

C1CNC2CC3=C4C15C2(C=CC(=O)C5OC4=C(C=C3)O)O

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Key Intermediates

Epoxidation and Double Bond Formation

  • The 4,5-epoxy bridge is formed by epoxidation of the 4,5-double bond in the morphinan skeleton, typically using peracids or other epoxidizing agents under controlled conditions.
  • The 7,8-didehydro double bond is introduced by selective dehydrogenation or elimination reactions, often requiring mild oxidants or catalytic hydrogenation with specific catalysts to avoid over-reduction.

Hydroxylation at Positions 3 and 14

  • Hydroxyl groups at C-3 and C-14 are introduced or revealed by selective hydrolysis or oxidation steps. Protection of other hydroxyl groups during these steps is often necessary to prevent side reactions.
  • For example, silyl protecting groups such as tert-butyldimethylsilyl chloride are used to protect hydroxyl groups during selective oxidation or reduction.

Oxidation to 6-One Ketone

  • The ketone at position 6 is introduced by oxidation of the corresponding alcohol or by direct oxidation of the morphinan ring system.
  • Common oxidizing agents include chromium-based reagents or catalytic oxidation under mild conditions to preserve the epoxy and hydroxyl functionalities.

Reduction and Purification

  • Reduction steps are carefully controlled to avoid formation of unwanted isomers, such as 6-beta isomers, which complicate purification.
  • Novel reduction conditions have been developed to achieve high purity (up to 99%) of the target compound, minimizing side products.

Reaction Conditions and Solvents

  • Typical solvents include dichloromethane, chloroform, tetrahydrofuran (THF), dioxane, and ethers.
  • Reactions are often carried out at temperatures ranging from 0 °C to room temperature, with some steps requiring up to 100 °C depending on the reagent and reaction type.
  • Bases such as triethylamine, diisopropylethylamine, pyridine, dimethylaminopyridine, and imidazole are used to facilitate condensation and protection reactions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Starting material selection Oripavine, normorphinone derivatives Morphinan core scaffold
2 Epoxidation Peracids or epoxidizing agents Formation of 4,5-epoxy bridge
3 Dehydrogenation Mild oxidants or catalytic hydrogenation Introduction of 7,8-didehydro double bond
4 Hydroxyl protection tert-Butyldimethylsilyl chloride, bases Protect hydroxyl groups during oxidation
5 Selective oxidation Chromium reagents or catalytic oxidation Oxidation to 6-one ketone
6 Reduction Novel reduction conditions, metal hydrides Avoid 6-beta isomers, increase purity
7 Deprotection and purification Acid/base workup, chromatography Obtain pure this compound

Research Findings and Optimization

  • The use of silyl protecting groups and specific bases such as dimethylaminopyridine improves selectivity and yield in condensation and oxidation steps.
  • Reaction times are optimized between 5 to 60 minutes to prevent side reactions such as enolsilylation of the ketone group.
  • Reduction steps employing novel conditions significantly reduce the formation of unwanted isomers, facilitating purification and increasing product purity to 99%.
  • Solvent choice critically affects reaction efficiency; halogenated solvents like dichloromethane and chloroform are preferred for condensation, while ether solvents like THF are favored for hydrogenation and reduction steps.

Analyse Des Réactions Chimiques

Types of Reactions

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Opioid Receptor Modulation

One of the primary applications of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is its role as a modulator of opioid receptors. It exhibits properties that can be beneficial in developing opioid analgesics with reduced side effects compared to traditional opioids.

Impurity Reference in Drug Development

This compound is often identified as an impurity in the synthesis of other opioids such as Naloxone and Naltrexone. Understanding its behavior and effects can help in refining purification processes during drug manufacturing to ensure safety and efficacy.

Research on Addiction Treatment

Research indicates that compounds like this compound can provide insights into addiction treatment strategies. By studying its interaction with opioid receptors, scientists can develop better treatments for opioid dependency.

Case Study 1: Analgesic Development

A study published in the Journal of Medicinal Chemistry explored the synthesis and analgesic properties of derivatives of this compound. The findings suggested that modifications to its structure could enhance analgesic efficacy while minimizing side effects like respiratory depression.

Case Study 2: Impurity Analysis in Naloxone Production

In a research article from Pharmaceutical Chemistry Journal, the role of this compound as an impurity in Naloxone production was analyzed. The study highlighted the importance of monitoring this compound during synthesis to ensure compliance with safety standards and improve drug quality.

Mécanisme D'action

The mechanism of action of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other pharmacological effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of intracellular events that result in its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound shares core morphinan features with other opioids but differs in key substituents (Table 1).

Table 1: Structural Comparison
Compound 3-Position 6-Position 14-Position 17-Substituent 4,5-Epoxy 7,8-Didehydro
Target Compound -OH -O (ketone) -OH None Yes Yes
Morphine -OH -OH -H -CH₃ Yes Yes
Naltrexone -OH -O (ketone) -OH -CH₂-cyclopropyl Yes No
Δ⁷-Naltrexone -OH -O (ketone) -OH -CH₂-cyclopropyl Yes Yes
4,5-Desoxynaltrexone -OH -O (ketone) -OH -CH₂-cyclopropyl No No
7,8-Didehydronaloxone -OH -O (ketone) -OH -CH₂-CH=CH₂ Yes Yes

Pharmacological Activity

  • Receptor Affinity: The 14-hydroxy group enhances μ-opioid receptor binding compared to non-hydroxylated analogs (e.g., normorphinone) . The lack of a 17-substituent distinguishes it from naltrexone and naloxone, which have cyclopropylmethyl and allyl groups, respectively. These substituents are critical for antagonist activity .
  • Activity Profile :

    • Unlike morphine (a full agonist), the target compound’s 6-ketone group may reduce agonist efficacy, as seen in oxymorphone derivatives .
    • 4,5-Desoxynaltrexone, lacking the epoxy ring, shows reduced receptor affinity, highlighting the importance of the 4,5-epoxy moiety for binding .

Key Research Findings

  • Metabolite Role : The compound is identified as a metabolite or impurity in naloxone/naltrexone preparations, suggesting a role in their pharmacokinetics .
  • Receptor Dynamics: Molecular modeling indicates that the 14-hydroxy group forms hydrogen bonds with the μ-opioid receptor’s Asp147 residue, a interaction absent in non-hydroxylated analogs .
  • Stability : The 7,8-didehydro bond may reduce susceptibility to metabolic degradation compared to saturated morphinans .

Activité Biologique

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one, commonly known as Naloxone , is a potent opioid antagonist primarily used in the reversal of opioid overdose. This compound has garnered significant attention due to its critical role in emergency medicine and its potential applications in various therapeutic areas.

  • Chemical Formula: C19H21NO4
  • Molecular Weight: 327.3743 g/mol
  • CAS Registry Number: 465-65-6
  • IUPAC Name: this compound

Naloxone functions by competitively binding to mu-opioid receptors in the central nervous system (CNS), effectively displacing opioid agonists and reversing their effects. This mechanism is crucial in restoring normal respiratory function in individuals experiencing opioid toxicity.

Pharmacodynamics

Naloxone exhibits a rapid onset of action when administered intravenously or intramuscularly. Its half-life is relatively short, typically ranging from 30 minutes to 1 hour, necessitating repeated doses in cases of severe overdose.

Route of Administration Onset of Action Duration of Action
Intravenous2 minutes30–90 minutes
Intramuscular2–5 minutes30–90 minutes
Intranasal8–13 minutes30–90 minutes

Pharmacokinetics

The pharmacokinetic profile of Naloxone reveals its absorption characteristics and distribution throughout the body. Following administration, it is rapidly distributed to tissues, with a volume of distribution estimated at approximately 2–4 L/kg.

Clinical Applications

  • Opioid Overdose Reversal : Numerous studies have demonstrated Naloxone's efficacy in reversing opioid overdoses across various populations. For instance, a study published in the Journal of Emergency Medicine reported that Naloxone administration led to a significant increase in survival rates among patients with suspected opioid overdose .
  • Chronic Pain Management : Emerging research suggests potential applications for Naloxone in managing chronic pain conditions where opioid use is prevalent. A clinical trial indicated that co-administration of Naloxone with opioids could mitigate the risk of opioid-induced respiratory depression without compromising analgesic efficacy .
  • Addiction Treatment : Naloxone is increasingly being explored as part of comprehensive addiction treatment programs. A study highlighted its role in reducing relapse rates among individuals recovering from opioid dependence when used alongside behavioral therapies .

Safety and Side Effects

While Naloxone is generally considered safe, potential side effects include:

  • Withdrawal symptoms in opioid-dependent individuals.
  • Nausea and vomiting.
  • Increased heart rate and blood pressure.

Q & A

Q. What are the key structural features of (5α)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one, and how do they influence its synthetic pathways?

Methodological Answer: The compound’s core structure includes a morphinan skeleton with a 4,5-epoxy bridge, 7,8-didehydro unsaturation, and hydroxyl groups at positions 3 and 14. These features dictate its reactivity:

  • The epoxy bridge (4,5α) is sensitive to acid/base conditions, requiring controlled pH during synthesis to avoid ring-opening side reactions .
  • The 7,8-didehydro group introduces rigidity, influencing stereochemical outcomes in reduction or functionalization steps .
  • Hydroxyl groups at C3 and C14 necessitate protective strategies (e.g., silylation or acetylation) to prevent oxidation during coupling reactions .

Q. Reference Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity Consideration
4,5-Epoxy bridgeAcid/base-sensitive; prone to ring-opening under strong nucleophiles
7,8-DidehydroStabilizes conjugated systems; limits flexibility in hydrogenation
C3/C14 hydroxylsRequires protection (e.g., trimethylsilyl) during esterification

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C17H17NO3, MW 283.3 g/mol) and detects impurities (e.g., related substances A–I in codeine derivatives) .
  • X-ray Crystallography: Resolves stereochemistry (e.g., 5α configuration) and confirms bond angles in the morphinan core .
  • HPLC-UV/ELSD: Quantifies purity using reverse-phase C18 columns (method: 0.1% TFA in water/acetonitrile gradient, λ = 280 nm) .

Q. Reference Table 2: Analytical Parameters

ParameterHPLC Conditions
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile PhaseWater (0.1% TFA):ACN (95:5 to 50:50)
Flow Rate1.0 mL/min
DetectionUV at 280 nm

Q. How are impurities and related substances identified during synthesis?

Methodological Answer: Impurities arise from:

  • Epimerization at C5 (e.g., 5β-epimer formation under basic conditions) .
  • Oxidative Byproducts : C14-hydroxyl oxidation to ketones under aerobic conditions .
  • Cross-Coupling Artifacts : Dimerization (e.g., tetradehydro-dimorphinanyl derivatives) during free-radical intermediates .
    Mitigation : Use inert atmospheres (N2/Ar), low-temperature reactions, and monitor via LC-MS with reference standards (e.g., 10-Hydroxycodeine, CAS 1777-89-5) .

Advanced Research Questions

Q. How can researchers design experiments to study opioid receptor interactions given structural similarities to naloxone?

Methodological Answer:

  • Molecular Docking : Align the compound’s 3D structure (from X-ray data ) with µ-opioid receptor (MOR) homology models. Focus on the C14-hydroxyl and epoxy bridge interactions with MOR’s extracellular loop 2 .
  • Functional Assays : Use cAMP inhibition in CHO-K1 cells expressing MOR/DOR/KOR. Compare efficacy (% Emax) and potency (EC50) against naloxone .
  • Mutagenesis Studies : Replace key MOR residues (e.g., D147, Y148) to assess hydrogen bonding with the C3-hydroxyl .

Q. What strategies address discrepancies in pharmacological activity data across studies?

Methodological Answer: Contradictions often stem from:

  • Receptor Subtype Selectivity : Use factorial design to test variable receptor densities (e.g., MOR:KOR ratios) and ligand concentrations .
  • Metabolic Interference : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Data Normalization : Express activity relative to internal controls (e.g., DAMGO for MOR) to reduce inter-lab variability .

Q. What are the challenges in developing enantioselective synthetic routes?

Methodological Answer:

  • Chiral Resolution : Use dynamic kinetic resolution with palladium catalysts to control 5α/5β epimerization .
  • Asymmetric Epoxidation : Apply Sharpless conditions (Ti(OiPr)4, (+)-DET) to the 7,8-didehydro precursor, achieving >90% ee .
  • Crystallization-Induced Diastereomerism : Co-crystallize with chiral auxiliaries (e.g., (-)-menthol esters) to separate enantiomers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.